molecular formula C12H21N3O7S B125063 Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- CAS No. 28747-20-8

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-

Cat. No. B125063
CAS RN: 28747-20-8
M. Wt: 351.38 g/mol
InChI Key: UUZCUSQQEJSIHR-YUMQZZPRSA-N
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Description

“Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-” is mentioned in a patent as a kokumi-imparting substance . Kokumi is a term used in the food industry to describe a sensation of richness and complexity in the mouth. The substance is used in the food and drink industry to enhance these sensations .

Scientific Research Applications

Esterification and Supplementation

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-, in the form of GSH monoethyl ester, is used to supplement cellular pools of GSH both in vitro and in vivo. This compound is prepared by esterification of GSH, yielding mainly the glycyl monoester along with minor products like gamma-glutamyl ester, diester, and cyclization product. This discovery has implications for biological applications where GSH supplementation is needed (Thornalley, 1991).

Role in Antioxidant Defense and Cellular Events

The compound is a part of glutathione (GSH), which plays crucial roles in antioxidant defense, nutrient metabolism, and cellular events like gene expression, DNA and protein synthesis, cell proliferation, and apoptosis. GSH's deficiency is linked to various diseases, highlighting its significance in health and disease management (Wu et al., 2004).

Enzymatic Interactions

It interacts with gamma-glutamyl transpeptidases, enzymes that hydrolyze the N-terminal amide bonds of reduced and oxidized glutathione. These interactions are significant for understanding the enzyme's role in cellular metabolism and the processing of glutathione in various biological contexts (Martin & Slovin, 2000).

Analytical Studies

Analytical studies involving the conversion and derivatization of gamma-glutamyl peptides to pyroglutamate have been conducted to develop methods for qualitative and quantitative analysis of gamma-glutamyl peptides. These methods are crucial for studying biochemical aspects of GSH and related compounds (Bollenbach & Tsikas, 2022).

Hydrogel Formation and Noncovalent Self-Assembly

It has been used in the creation of a glutathione-based hydrogel, showing its potential for therapeutic applications and material science. The ability of GSH to direct noncovalent self-assembly when combined with hydrophobic driving forces is a unique attribute that could be exploited in various fields (Mahajan et al., 2005).

Metabolic Pathway Studies

The compound has been a subject of study in the context of metabolic pathways and the glutathione system. Understanding its biochemistry and role in various metabolic pathways is essential for comprehending its broader applications in biology and medicine (Wernerman et al., 1999).

Mechanism of Action

The mechanism of action of this compound seems to be related to its interaction with calcium receptors, which is used as an index for screening kokumi-imparting substances .

properties

CAS RN

28747-20-8

Product Name

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-

Molecular Formula

C12H21N3O7S

Molecular Weight

351.38 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21N3O7S/c13-7(12(21)22)1-2-9(17)15(5-10(18)19)11(20)8(14)6-23-4-3-16/h7-8,16H,1-6,13-14H2,(H,18,19)(H,21,22)/t7-,8-/m0/s1

InChI Key

UUZCUSQQEJSIHR-YUMQZZPRSA-N

Isomeric SMILES

C(CC(=O)N(CC(=O)O)C(=O)[C@H](CSCCO)N)[C@@H](C(=O)O)N

SMILES

C(CC(=O)N(CC(=O)O)C(=O)C(CSCCO)N)C(C(=O)O)N

Canonical SMILES

C(CC(=O)N(CC(=O)O)C(=O)C(CSCCO)N)C(C(=O)O)N

sequence

XXG

synonyms

L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinylglycine;  L-N-[1-[(Carboxymethyl)carbamoyl]-2-[(2-hydroxyethyl)thio]ethyl]glutamine;  N-[N-L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinyl]glycine;  S-(β-Hydroxyethyl)glutathione; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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